3-Methoxy-5-pentylphenol
Description
3-Methoxy-5-pentylphenol (C₁₂H₁₈O₂, molecular weight 194.27 g/mol) is a monocyclic aromatic compound characterized by a phenolic core substituted with a methoxy (-OCH₃) group at position 3 and a pentyl (-C₅H₁₁) chain at position 5 . Notably, it is also detected in tamarin olfactory secretions, specifically in body swabs, suggesting a role in chemical communication among primates . Biosynthetically, it is related to phenolic precursors like olivetol and 2-hydroxy-4-methoxy-6-pentylbenzoic acid, which are involved in pathways producing structurally complex secondary metabolites .
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
3-methoxy-5-pentylphenol |
InChI |
InChI=1S/C12H18O2/c1-3-4-5-6-10-7-11(13)9-12(8-10)14-2/h7-9,13H,3-6H2,1-2H3 |
InChI Key |
MWWIDYNYLZQEQP-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=CC(=C1)OC)O |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OC)O |
Synonyms |
3-methoxy-5-pentyl-phenol |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 3-Methoxy-5-pentylphenol with analogous phenolic derivatives, emphasizing substituent variations, physicochemical properties, and biological contexts:
Key Structural and Functional Insights:
Alkyl Chain Length: The pentyl group in 3-Methoxy-5-pentylphenol enhances lipophilicity, favoring membrane interactions and volatility, which may explain its role in tamarin scent signaling . In contrast, the methyl group in 3-Methoxy-5-methylphenol reduces hydrophobicity, making it more suitable for aqueous applications .
Substituent Effects on Reactivity: Electron-donating groups (e.g., -OCH₃, -CH₃) stabilize the aromatic ring, while electron-withdrawing groups (e.g., -Cl, -NO₂) increase acidity. For example, 3-Chloro-5-methoxyphenol (pKa ~8–9) is more acidic than 3-Methoxy-5-pentylphenol (pKa ~10–11) due to the chlorine atom .
Biological Context: 3-Methoxy-5-pentylphenol coexists with palmitoleic acid in Garcinia atroviridis bark extracts, though its specific biological activity remains uncharacterized, unlike β-caryophyllene in the same plant, which exhibits anti-inflammatory effects . In lichens, its biosynthetic relationship with olivetol—a cannabinoid precursor—suggests shared enzymatic pathways for alkylphenol production .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
